6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of chloro, methyl, carbamoyl, sulfanyl, cyano, furan, and dihydropyridine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 3-chloro-2-methylphenyl carbamoyl intermediate: This is achieved by reacting 3-chloro-2-methylaniline with an appropriate carbamoylating agent under controlled conditions.
Introduction of the sulfanyl group: The intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Cyclization to form the dihydropyridine ring: The compound undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.
Addition of the furan and cyano groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the cyano and carbamoyl groups.
Substitution: The chloro and furan groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylaniline: A precursor in the synthesis of the target compound.
2-methyl-3-chloroaniline: Another related compound with similar structural features.
3-chloro-2-methylphenylamine: Shares the chloro and methyl groups with the target compound.
Uniqueness
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H25ClN4O3S |
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Molecular Weight |
533.0 g/mol |
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H25ClN4O3S/c1-16-8-4-5-10-21(16)33-27(35)25-18(3)31-28(19(14-30)26(25)23-12-7-13-36-23)37-15-24(34)32-22-11-6-9-20(29)17(22)2/h4-13,26,31H,15H2,1-3H3,(H,32,34)(H,33,35) |
InChI Key |
WZFSYLPICMWQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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